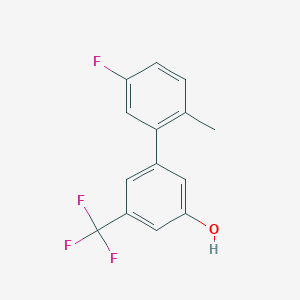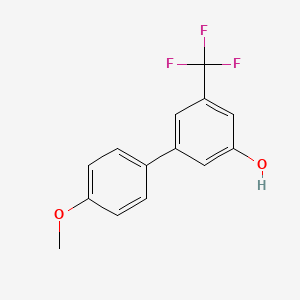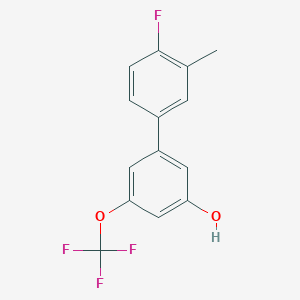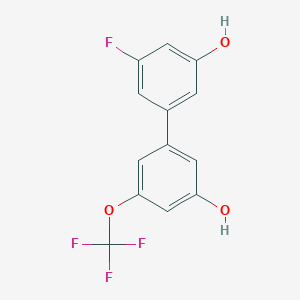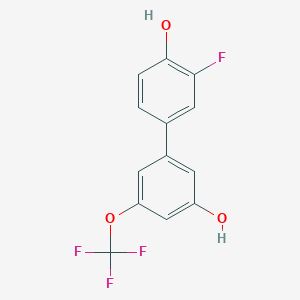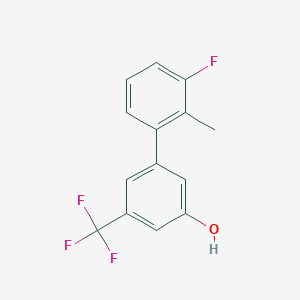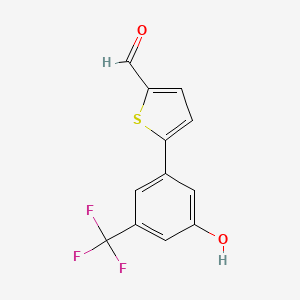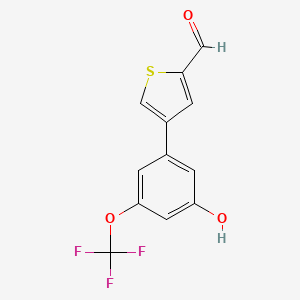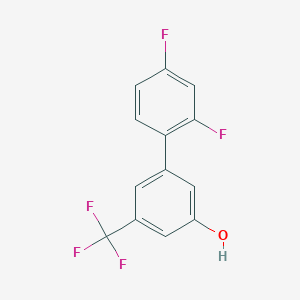
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-CFTMP) is a phenolic compound with a unique structure and a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 120-122°C and a boiling point of 176-178°C. 5-CFTMP is used in many scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used as a reactant in the synthesis of various molecules, including 1,2-diaryl-3-trifluoromethyl-5-hydroxybenzene derivatives and 4-aryl-3-trifluoromethyl-5-hydroxybenzene derivatives. 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has also been used as a reactant in the synthesis of polymers, including poly(3-trifluoromethyl-5-hydroxybenzene) and poly(3-trifluoromethyl-5-hydroxybenzene-co-acrylonitrile). In addition, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has been used as a reactant in the synthesis of other compounds, such as 1-chloro-3-trifluoromethyl-5-phenoxybenzene and 1-chloro-3-trifluoromethyl-5-phenoxybenzene derivatives.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton acceptor, which means that it can donate a proton to other molecules. This allows 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% to form a strong bond with other molecules, which can lead to the formation of larger molecules. Additionally, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% can act as an electron donor, which means that it can donate electrons to other molecules. This allows 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% to form a strong bond with other molecules, which can lead to the formation of larger molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% are not well understood. However, studies have shown that the compound has antioxidant activity, which can help protect cells from oxidative damage. Additionally, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is non-toxic and has low volatility, which makes it safe to use in lab experiments. However, 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable and can degrade quickly when exposed to light or heat.
Zukünftige Richtungen
There are several possible future directions for 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% research. One possibility is to investigate the compound’s potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be done to explore the compound’s potential use in the synthesis of other compounds and polymers.
Synthesemethoden
5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with chlorine and trifluoromethanesulfonic acid in an aqueous medium. This reaction produces 3-chloro-4-trifluoromethylphenol, which is then reacted with sodium hydroxide in an aqueous medium to produce 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%. The second step of the reaction is the hydrolysis of 3-chloro-4-trifluoromethylphenol to form 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%. This reaction is a simple and efficient way to synthesize 5-(3-Chlorophenyl)-3-trifluoromethylphenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBQXIUKTWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686574 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-32-7 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

